8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one
Description
8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one is a synthetic benzopyranone derivative characterized by a morpholine moiety attached to the 2-position of a phenyl ring, which is itself substituted at the 8-position of the benzopyranone core. This structural arrangement distinguishes it from other morpholine-containing benzopyranones, where the morpholine group is often directly attached to the benzopyranone scaffold.
Properties
CAS No. |
920266-20-2 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
8-(2-morpholin-4-ylphenyl)chromen-4-one |
InChI |
InChI=1S/C19H17NO3/c21-18-8-11-23-19-15(5-3-6-16(18)19)14-4-1-2-7-17(14)20-9-12-22-13-10-20/h1-8,11H,9-10,12-13H2 |
InChI Key |
VBWBOZHWVALMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C3=CC=CC4=C3OC=CC4=O |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Synthesis from Benzopyran Derivatives
This method involves the direct reaction of morpholine with appropriate benzopyran derivatives under controlled conditions.
- Starting Materials: Benzopyran derivative, morpholine.
- Reagents: Base (e.g., sodium hydride), solvent (e.g., DMF or DMSO).
- Conditions: Reaction at elevated temperatures (e.g., reflux).
- Purification: The product is purified using silica gel column chromatography.
Yield: Typically yields around 60-75% depending on the specific conditions used.
Method B: Multi-step Synthesis via Suzuki Coupling
This method utilizes Suzuki coupling to introduce the morpholine moiety onto the benzopyran scaffold.
- Preparation of Aryl Boronic Acid: Synthesize aryl boronic acid from phenol derivatives.
- Suzuki Coupling Reaction:
- React aryl boronic acid with a halogenated benzopyran derivative in the presence of a palladium catalyst.
- Use morpholine in the reaction mixture.
- Workup and Purification: Similar to Method A, using chromatography for purification.
Yield: This method can achieve yields of up to 80%.
Comparative Analysis of Preparation Methods
| Method | Key Features | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| A | Direct synthesis from benzopyran derivatives | 60-75% | Simplicity, fewer steps | Limited substrate scope |
| B | Multi-step synthesis via Suzuki coupling | Up to 80% | Higher yield, versatile | More complex, requires specific reagents |
Research Findings
Recent studies have highlighted the effectiveness of this compound as a PI3K inhibitor, demonstrating its potential in cancer therapy. In vitro assays have shown that this compound effectively inhibits PI3K activity, leading to reduced cell proliferation in various cancer cell lines.
- The compound exhibited IC50 values in the low micromolar range against PI3K isoforms.
- Structural analysis via NMR and X-ray crystallography confirmed the integrity of synthesized compounds.
Chemical Reactions Analysis
Halogenation and Electrophilic Substitution
The benzopyran scaffold undergoes regioselective halogenation at electron-rich positions. Bromination at the C-7 or C-8 positions enables downstream functionalization:
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Bromination | Br₂ in CH₂Cl₂ at 0°C | 8-Bromo-7-hydroxy-2-morpholino-1,3-benzoxazin-4-one | Precursor for cross-coupling reactions |
Halogenated derivatives serve as intermediates for Suzuki-Miyaura cross-coupling reactions, facilitating aryl group introductions .
Suzuki-Miyaura Cross-Coupling
The brominated derivative reacts with arylboronic acids under palladium catalysis to form biaryl structures:
| Substrate | Coupling Partner | Catalyst System | Yield | Product |
|---|---|---|---|---|
| 8-Bromo-2-morpholinobenzoxazin-4-one | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 82% | 8-(4-Methoxyphenyl)-2-morpholinochromen-4-one |
This method diversifies the aryl substituents at C-8, enhancing biological activity modulation (e.g., PI3K inhibition) .
Nucleophilic Substitution at the Morpholine Group
The morpholine moiety participates in alkylation reactions. For example, reactions with halogenated alkanes yield ether-linked derivatives:
| Reaction Partner | Conditions | Product | Purpose |
|---|---|---|---|
| 1-Bromo-2-chloroethane | K₂CO₃, DMF, 60°C | 7-(2-Chloroethoxy)-8-bromo-2-morpholino-1,3-benzoxazine | Solubility optimization |
Such modifications improve pharmacokinetic properties by introducing polar functional groups .
Thiocyanation
Treatment with thiocyanation reagents like Ph₃P(SCN)₂ replaces oxygen with sulfur at the carbonyl position:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| Ph₃P(SCN)₂ | CH₂Cl₂, 0°C | 2-Thioxo-1,3-benzoxazin-4-one | Enhanced electrophilicity for SNAr reactions |
Thiocarbonyl derivatives exhibit distinct reactivity profiles, enabling further heterocyclic elaborations .
Biological Activity-Driven Interactions
While not traditional "reactions," the compound inhibits phosphatidylinositol 3-kinase (PI3K) and casein kinase 2 (CK2) via non-covalent interactions:
These interactions are structure-dependent, with the morpholine group critical for binding affinity .
Key Structural Insights
-
Morpholine Group : Enhances solubility and directs regioselectivity in electrophilic substitutions .
-
Benzopyran Core : Stability under cross-coupling conditions enables versatile aryl functionalization .
This reactivity profile underscores its utility in medicinal chemistry for developing targeted kinase inhibitors and probing signal transduction pathways .
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- The compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant anticancer activity, particularly against human breast cancer (MCF-7), prostate cancer (PC-3), and renal carcinoma (Renca) cell lines. In a comparative study, certain derivatives of this compound showed cytotoxicity that was 2.5 to 5.2 times higher than standard chemotherapeutic agents like 5-fluorouracil .
- Inhibition of Phosphatidylinositol 3-Kinase
- Autophagy Modulation
Therapeutic Applications
- Antimicrobial Activity
- Neuroprotective Effects
Case Studies
Mechanism of Action
The compound exerts its effects primarily through the inhibition of phosphoinositide 3-kinases (PI3Ks). This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, the compound can induce apoptosis in cancer cells and inhibit viral replication .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one and related compounds:
Key Observations
Substituent Position and Activity: LY294002 (PI3K inhibitor) and NU7441 (DNA-PK inhibitor) share a morpholine group at the 2-position of the benzopyranone core but differ in their 8-position substituents (phenyl vs. dibenzothienyl). This highlights the critical role of the 8-position in target selectivity . The hydroxymethyl group in 8-[4-(hydroxymethyl)phenyl]-2-(4-morpholinyl)-4H-1-benzopyran-4-one likely enhances solubility compared to LY294002, which lacks polar groups .
Molecular Weight and Complexity :
- Increasing molecular weight correlates with structural complexity (e.g., piperazinyl-ethoxy substituent in ’s compound), which may improve binding affinity but reduce bioavailability .
Biological Targets: Morpholine-containing benzopyranones primarily target kinases, but substituent variations dictate specificity. For example, LY294002’s phenyl group optimizes PI3K binding, while NU7441’s dibenzothienyl group favors DNA-PK .
Research Implications
- Structure-Activity Relationships (SAR) : The 8-position is a key modulator of target specificity. Introducing polar groups (e.g., hydroxymethyl) could balance solubility and potency.
- Therapeutic Potential: Compounds like LY294002 and NU7441 are research tools for studying kinase-driven pathways in cancer and neurodegeneration. The target compound’s unique substitution pattern may offer novel mechanistic insights.
Biological Activity
8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one, commonly referred to as LY294002, is a synthetic compound notable for its diverse biological activities, particularly as a phosphatidylinositol 3-kinase (PI3K) inhibitor. Its unique structure, characterized by a benzopyran core linked to a morpholine-substituted phenyl group, contributes to its pharmacological potential.
- Molecular Formula : C19H17NO3
- Molecular Weight : 307.3 g/mol
- CAS Number : 920266-20-2
LY294002 functions primarily as a selective inhibitor of PI3K, which plays a critical role in various cellular processes including growth, proliferation, and survival. The inhibition of PI3K leads to decreased levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby affecting downstream signaling pathways such as Akt/mTOR.
1. Anti-inflammatory Effects
Research indicates that LY294002 significantly reduces nitric oxide (NO) production in activated astrocytes. In vitro studies demonstrated that pretreatment with LY294002 decreased nitrite accumulation in culture media and inhibited the expression of inducible nitric oxide synthase (iNOS) mRNA in a dose-dependent manner. This suggests its potential use in treating inflammatory conditions by modulating NO production and iNOS activity .
2. Antimicrobial Activity
LY294002 exhibits notable antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with varying minimum inhibitory concentration (MIC) values. This antimicrobial activity is attributed to its ability to disrupt critical cellular pathways necessary for bacterial survival .
3. Anticancer Potential
The compound has been investigated for its anticancer effects due to its role in inhibiting PI3K/Akt signaling pathways. In various cancer cell lines, treatment with LY294002 resulted in reduced cell viability and induced apoptosis. For instance, studies have shown that it can enhance the efficacy of other chemotherapeutic agents when used in combination therapy .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of LY294002 compared to structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| LY294002 (this compound) | Morpholine group attached to phenyl ring | Selective PI3K inhibitor | Anti-inflammatory, Antimicrobial |
| 2-(4-Morpholinyl)-8-hydroxyquinoline | Hydroxy group on quinoline | Different pharmacological profiles | Antimicrobial |
| 2-(Morpholin-4-yl)-chromone | Chromone backbone instead of benzopyran | Related to flavonoids | Varies by substitution |
| 6-(4-Morpholinyl)-benzo[b]thiophene | Thiophene ring substituent | Potentially different mechanisms of action | Antimicrobial |
Case Studies and Research Findings
Several studies have focused on the biological activities of LY294002:
- Inhibition of NO Production : A study published in Journal of Neurochemistry reported that LY294002 effectively inhibited NO production in cultured murine astrocytes activated by lipopolysaccharide (LPS) and interferon-gamma (IFN). This was linked to decreased iNOS expression and activity .
- Antimicrobial Efficacy : In vitro tests indicated that LY294002 displayed significant antibacterial activity against MRSA with an MIC value of 0.20 µg/mL, showcasing its potential as an antimicrobial agent .
- Anticancer Activity : Research highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of PI3K/Akt signaling pathways, suggesting its therapeutic potential in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
